![molecular formula C15H22FN3O2 B2554618 (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate CAS No. 1233860-01-9](/img/structure/B2554618.png)
(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate
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Description
(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518 . Tert-butyl N-[(3R)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane demonstrates good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
- Enantiopure tert-butanesulfinamide, which is easily accessible for large-scale reactions, has been widely explored due to its diastereoselective conversions and recyclability. Tert-butyl N-[(3R)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate plays a role in this context, assisting in highly selective transformations .
- Tert-butyl N-[(3R)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate is employed in the synthesis of N-Boc-protected anilines. It also participates in the preparation of four-substituted pyrroles, where the C-3 position is functionalized with esters or ketones .
- As an organic building block, this compound finds utility in various chemical reactions. Its polar structure allows solubility in polar solvents like N,N-dimethylformamide and alcohols, while it remains sparingly soluble in nonpolar solvents like alkanes .
Antibiotic Development
Chiral Sulfinamide Reagents
Chemical Transformations
Organic Building Blocks
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-amino-4-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-6-7-19(9-11)13-5-4-10(16)8-12(13)17/h4-5,8,11H,6-7,9,17H2,1-3H3,(H,18,20)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVULHTYGHKPMR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate |
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